REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:4][CH:3]=1.I([O-])(=O)(=O)=[O:19].[Na+]>COCCOC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH2:9][C:10]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[O:11])=[O:19])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)SCC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.825 mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture is then filtered from the inorganic materials
|
Type
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DISTILLATION
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Details
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the glyme distilled from the filtrate
|
Type
|
CUSTOM
|
Details
|
to give a slurry of crystals
|
Type
|
FILTRATION
|
Details
|
These are filtered
|
Type
|
ADDITION
|
Details
|
this mixture of sulfoxide
|
Type
|
CUSTOM
|
Details
|
is separated from the inorganic contaminants by extraction into abs
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 1.5 liters of boiling hexane
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
TEMPERATURE
|
Details
|
(after cooling and filtration) 91.8 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)CC(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |